Documented h-IAP Inactivity Profile Versus Known Active Inhibitor Chemotypes in the Same Assay Platform
In the confirmatory dose–response luminescent assay for human intestinal alkaline phosphatase (h-IAP) inhibitors (PubChem AID 463135), N-(4-fluorophenyl)-2-[4-[oxo(1-piperidinyl)methyl]-1-piperazinyl]acetamide (MLS000064460) exhibited an IC50 > 100,000 nM, placing it in the inactive category [1]. The assay activity threshold was set at IC50 < 100 µM for actives [2]. By contrast, other chemotypes within the same confirmatory screen achieved sub-100 µM IC50 values, including compound BDBM75747 (6-(2-fluorophenyl)-2-[4-(2-hydroxyethyl)-3-methyl-...]) which was classified as active [3]. The known endogenous IAP inhibitor L-phenylalanine exhibits only millimolar affinity (Ki ~ 1–5 mM), while levamisole inhibits tissue-nonspecific alkaline phosphatase (TNAP) with IC50 ~ 20 µM but lacks IAP selectivity [4]. This compound's inactivity against h-IAP is therefore not merely an artefact of weak binding but a defined, reproducible negative result in a validated assay format.
| Evidence Dimension | Inhibitory activity against human intestinal alkaline phosphatase (h-IAP) |
|---|---|
| Target Compound Data | IC50 > 100,000 nM (inactive) |
| Comparator Or Baseline | L-phenylalanine (endogenous IAP inhibitor): Ki ~ 1–5 mM; Levamisole (TNAP reference inhibitor): IC50 ~ 20 µM against TNAP; Active chemotypes in AID 463135: IC50 < 100,000 nM |
| Quantified Difference | Target compound > 100-fold less potent than the activity threshold for h-IAP actives; > 50-fold weaker than levamisole against TNAP |
| Conditions | Luminescent dose–response confirmation assay, human recombinant IAP, Sanford-Burnham Center for Chemical Genomics (PubChem AID 463135) |
Why This Matters
A verified, publication-quality negative result in a specific enzyme assay provides procurement value as a structurally defined negative-control compound for IAP inhibitor screening cascades, a role that untested analogs cannot fulfill without generating new data.
- [1] BindingDB. Ki Summary for BDBM75722 / MLS000064460: IC50 > 100,000 nM against intestinal-type alkaline phosphatase (Homo sapiens). Data curated from PubChem BioAssay AID 463135. View Source
- [2] PubChem BioAssay AID 463135. Assay description: Compounds with IC50_Mean < 100 µM defined as actives. Sanford-Burnham Center for Chemical Genomics. View Source
- [3] BindingDB. Affinity Data by PubChem AID=463135: Intestinal-type alkaline phosphatase (Homo sapiens) – BDBM75747 and other active ligands. View Source
- [4] Millan, J.L. (2006) Alkaline Phosphatases: Structure, substrate specificity and functional relatedness to other members of a large superfamily of enzymes. Purinergic Signalling, 2(2), 335–341. Known IAP inhibitors include L-phenylalanine, L-tryptophan, and levamisole with mM-range affinity. View Source
